N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-21-12-6-4-11(5-7-12)14-10(2)23-16(18-14)19-15(20)13-8-9-17-22-13/h4-9H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTXFNGUPYNQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The oxazole ring can be synthesized via a cyclodehydration reaction of a β-hydroxyamide. The final step involves coupling the thiazole and oxazole rings under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The ethoxyphenyl group in the target compound distinguishes it from analogs with methoxy, benzyl, or diazenyl substituents:
Key Observations :
Cytotoxic Activity of Thiazole-Oxazole Hybrids
Key Observations :
- The ethoxyphenyl group in the target compound may confer improved membrane permeability over L1/L3 but requires empirical validation.
Metabolic Stability :
- Ethoxy groups are prone to oxidative metabolism (e.g., CYP450-mediated O-dealkylation), whereas methoxy or benzyl groups may exhibit slower clearance .
Biological Activity
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.42 g/mol
- CAS Number : 333415-82-0
This structural composition allows for various interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of thiazole and oxazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.6 |
| Escherichia coli | 3.2 |
| Candida albicans | 0.8 |
| Aspergillus niger | 1.6 |
These findings suggest that the compound may serve as a potential antifungal and antibacterial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.
In vitro studies reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating promising anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell growth.
- Receptor Binding : It has shown potential in binding to receptors that regulate cell survival and apoptosis.
Study on Antitubercular Activity
A notable study focused on the antitubercular activity of oxazole derivatives, including our compound. The research highlighted its effectiveness against Mycobacterium tuberculosis, with an observed MIC value significantly lower than that of standard treatments. This suggests a viable alternative for tuberculosis therapy .
Synthesis and Optimization
Further research has explored synthetic routes for improving the efficacy of this compound. Modifications to the thiazole ring have enhanced its bioavailability and stability in biological systems, leading to improved pharmacokinetic profiles in animal models.
Q & A
Basic: What synthetic routes are recommended for preparing N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically required, involving:
- Thiazole ring formation : Condensation of 4-ethoxyphenyl thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in ethanol) .
- Oxazole-carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between the thiazole intermediate and 1,2-oxazole-5-carboxylic acid .
- Optimization strategies : Solvent choice (DMF or dioxane) and temperature control (20–25°C) are critical for minimizing side reactions. For example, triethylamine is often added to scavenge HCl during acylation steps .
Advanced: How do substituents on the thiazole and oxazole rings influence the compound’s biological activity, and what methods validate these effects?
- Substituent effects :
- Electron-donating groups (e.g., 4-ethoxyphenyl on thiazole) enhance metabolic stability but may reduce target binding affinity .
- Methyl groups on oxazole improve lipophilicity, as shown in analogs with logP values increased by 0.3–0.5 units .
- Validation methods :
- SAR studies : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational modeling : Molecular docking (AutoDock Vina) assesses steric/electronic interactions with binding pockets .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
- 1H/13C NMR : Confirm regiochemistry of the thiazole (δ 7.2–7.5 ppm for aromatic protons) and oxazole (δ 8.1–8.3 ppm for carboxamide NH) .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Potential causes :
- Poor bioavailability due to high logP (>3.5) or metabolic instability (e.g., esterase-mediated hydrolysis of the ethoxy group) .
- Solutions :
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetate) to improve solubility .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC values in rodent models .
Basic: What are the key stability considerations for storing and handling this compound?
- Light sensitivity : The thiazole-oxazole system may degrade under UV light; store in amber vials at –20°C .
- Moisture sensitivity : The carboxamide group is prone to hydrolysis; use anhydrous solvents (e.g., DMSO-d6 for NMR) .
Advanced: What strategies are effective for synthesizing derivatives with improved target selectivity?
- Core modifications :
- Replace the ethoxy group with trifluoromethyl (enhances target affinity by 2–3 fold in kinase assays) .
- Introduce heterocyclic substituents (e.g., tetrazole) to modulate H-bonding interactions .
- Methodology :
- Parallel synthesis : Use automated reactors to screen 20–50 analogs in a single batch .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for rapid diversification .
Basic: How can researchers validate the purity of synthesized batches?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; aim for >98% purity .
- Elemental analysis : Carbon and nitrogen percentages should match theoretical values within ±0.3% .
Advanced: What mechanistic insights explain the compound’s activity against specific enzyme targets?
- Kinase inhibition : The thiazole ring acts as a ATP-binding pocket mimetic, with Ki values <100 nM for Aurora kinase A .
- Protease inhibition : The oxazole carboxamide forms hydrogen bonds with catalytic serine residues, as shown in X-ray co-crystallography .
Basic: What solvent systems are optimal for recrystallization?
- Ethanol/water (1:3) : Yields high-purity crystals (mp 128–130°C) with minimal impurities .
- DCM/hexane : Suitable for non-polar derivatives (e.g., trifluoromethyl-substituted analogs) .
Advanced: How can computational tools guide the design of more potent analogs?
- QSAR modeling : Develop regression models using descriptors like polar surface area (PSA) and molar refractivity .
- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., reduce rotatable bonds to <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
